molecular formula C7H13NO2 B7721396 N-(2-Hydroxypropyl)methacrylamide CAS No. 40704-75-4

N-(2-Hydroxypropyl)methacrylamide

Cat. No.: B7721396
CAS No.: 40704-75-4
M. Wt: 143.18 g/mol
InChI Key: OKPYIWASQZGASP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxypropyl)methacrylamide can be synthesized through various methods. One common approach involves the reaction of methacryloyl chloride with 2-amino-1-propanol in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization to generate this compound-based nanoparticles .

Industrial Production Methods

Industrial production of this compound often employs large-scale polymerization techniques. The RAFT polymerization method is particularly favored due to its ability to control the molecular weight and distribution of the resulting polymer . This method involves the use of radical initiators and chain transfer agents to achieve the desired polymer characteristics.

Mechanism of Action

The mechanism of action of N-(2-Hydroxypropyl)methacrylamide-based polymers involves passive targeting through the enhanced permeability and retention (EPR) effect. These polymers accumulate in tumor tissues due to their size and hydrophilicity, allowing for targeted drug delivery . The polymers interact with plasma proteins, enhancing their circulation time and improving therapeutic efficacy .

Comparison with Similar Compounds

N-(2-Hydroxypropyl)methacrylamide is unique due to its biocompatibility and non-immunogenic properties. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and characteristics.

Properties

IUPAC Name

N-(2-hydroxypropyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPYIWASQZGASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40704-75-4
Record name Poly[N-(2-hydroxypropyl)methacrylamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40704-75-4
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DSSTOX Substance ID

DTXSID30944024
Record name N-(2-Hydroxypropyl) methacrylamide
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21442-01-3, 40704-75-4
Record name N-(2-Hydroxypropyl)methacrylamide
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Record name Duxon
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxypropyl) methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxypropyl)methacrylamide
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Record name N-(2-HYDROXYPROPYL)METHACRYLAMIDE
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Synthesis routes and methods

Procedure details

3.75 g of 1-amino-2-propanol (0.05 mol) were placed in a three-necked flask, equipped with dropping funnel and gas inlet and gas outlet pipe, together with 30 ml of acetonitrile (anhydrous) and 13.79 g of K2CO3 (0.1 mol), and cooled to 0° C. in an ice bath. 6.18 g of methacryl chloride (0.06 mol), dissolved in 30 ml of acetonitrile, were added dropwise over 30 minutes with constant stirring and gentle passage of nitrogen. After stirring for a further 60 minutes with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The batch was filtered through a glass frit and the precipitate was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This was dissolved in 30 ml of methanol and separated from any precipitate which appeared. The filtrate was again concentrated in a rotary evaporator and the residual amounts of the solvent were removed in a high vacuum. The yield was 6.66 g.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.79 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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